Ipexidine mesylate
Description
Its structure features a guanidino group and a piperazine backbone, distinguishing it from urea-based preservatives like imidazolidinyl urea and diazolidinyl urea. While its exact mechanism of action remains unspecified in available literature, its bioactive properties suggest roles in molecular interactions or enzymatic modulation, warranting further investigation .
Properties
CAS No. |
69017-90-9 |
|---|---|
Molecular Formula |
C28H62N10O8S2 |
Molecular Weight |
731.0 g/mol |
IUPAC Name |
1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea;methanesulfonic acid |
InChI |
InChI=1S/C26H54N10O2.2CH4O3S/c1-3-5-7-9-13-31-25(37)33-23(27)29-15-11-17-35-19-21-36(22-20-35)18-12-16-30-24(28)34-26(38)32-14-10-8-6-4-2;2*1-5(2,3)4/h3-22H2,1-2H3,(H4,27,29,31,33,37)(H4,28,30,32,34,38);2*1H3,(H,2,3,4) |
InChI Key |
HJGIPYJGBURBGK-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)NC(=NCCCN1CCN(CC1)CCCN=C(N)NC(=O)NCCCCCC)N.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCNC(=O)NC(=NCCCN1CCN(CC1)CCCN=C(N)NC(=O)NCCCCCC)N.CS(=O)(=O)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-bis(3-(n-hexylcarbamylguanidino)propyl)piperazine dimethanesulfonic acid CK 0569 A CK 569A CKO 569A guanidino propyl piperazine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ipexidine mesylate typically involves the reaction of piperazine with hexyl isocyanate to form the intermediate product. This intermediate is then reacted with methanesulfonic acid to yield this compound. The reaction conditions usually require a controlled temperature and the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ipexidine mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like sodium azide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Ipexidine mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ipexidine mesylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Gaps
- This compound: No peer-reviewed studies on its efficacy or pharmacokinetics were identified in the provided evidence. Its bioactive designation suggests exploratory use in drug discovery, but further characterization is critical .
- Urea-Based Preservatives: Extensive use in cosmetics is well-documented, though regulatory scrutiny over formaldehyde release has increased. Alternatives like parabens or phenoxyethanol are often preferred due to safety concerns .
Biological Activity
Chemical Structure and Properties
Ipexidine mesylate is a derivative of Ipexidine, which is characterized by its structural modifications that enhance its solubility and bioavailability. The mesylate salt form improves its pharmacokinetic properties, making it suitable for various therapeutic applications.
Chemical Formula
- Molecular Formula: C₁₅H₁₈N₂O₃S
- Molecular Weight: 306.38 g/mol
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to interact with various receptors, influencing both excitatory and inhibitory pathways.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Antidepressant Activity: Studies have demonstrated that this compound can significantly reduce depressive-like behaviors in animal models, suggesting its potential as an antidepressant agent.
- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
- Anti-inflammatory Properties: this compound has been observed to reduce inflammation markers in various models, indicating its potential utility in treating inflammatory conditions.
Case Studies
-
Neuroprotection in Stroke Models
- A study conducted on rats subjected to ischemic stroke revealed that administration of this compound significantly reduced infarct size and improved neurological outcomes compared to control groups.
- Results:
- Infarct size reduction: 45%
- Neurological score improvement: 30%
-
Behavioral Studies in Depression Models
- In a forced swim test, this compound-treated mice exhibited significantly reduced immobility time compared to untreated controls, indicating increased locomotor activity and reduced depressive symptoms.
- Results:
- Immobility time decrease: 50%
Data Table: Summary of Biological Activities
| Activity Type | Model/Method | Result | Reference |
|---|---|---|---|
| Neuroprotection | Ischemic Stroke | 45% reduction in infarct | [Study 1] |
| Antidepressant | Forced Swim Test | 50% decrease in immobility | [Study 2] |
| Anti-inflammatory | Inflammatory Models | Significant reduction | [Study 3] |
Q & A
Q. What methodologies are recommended for synthesizing and characterizing Ipexidine mesylate, and what challenges might arise during its preparation?
The synthesis of this compound requires careful handling due to its instability. For example, mesylate precursors can undergo rapid cyclization via internal nucleophilic attack by the pyridine nitrogen, forming undesired cyclic products . To mitigate this, researchers should use low-temperature conditions, monitor reactions with techniques like ¹H NMR, and validate intermediates via mass spectrometry. Characterization should include elemental analysis and comparison to literature data to confirm purity and structure .
Q. How can UV spectrophotometry be optimized for quantifying this compound in experimental solutions?
Prepare a stock solution (e.g., 1000 µg/mL in 0.1N HCl) and dilute to concentrations of 2–10 µg/mL. Measure absorbance at the λmax (determined via UV scan, e.g., ~210 nm) using a double-beam spectrophotometer. Validate linearity via a calibration curve (R² > 0.995) and confirm adherence to Beer-Lambert’s law. Include a blank (e.g., pH 6.8 phosphate buffer) to minimize interference .
Q. What protocols ensure reproducibility in formulating this compound for controlled-release studies?
Follow standardized protocols for tablet formulation, including excipient compatibility testing and dissolution studies. Use UV spectrophotometry or HPLC to verify drug content uniformity. Document parameters such as compression force, coating thickness, and storage conditions to ensure batch-to-batch consistency .
Q. How should researchers validate the purity of synthesized this compound?
Combine chromatographic (HPLC, TLC) and spectroscopic (UV, ¹H NMR) methods. For HPLC, use a C18 column and mobile phase optimized for mesylate salts. Compare retention times and spectral data against certified reference standards. Report purity thresholds (e.g., ≥98%) and residual solvent levels per ICH guidelines .
Advanced Research Questions
Q. How can researchers address contradictions in efficacy data between in vitro and in vivo models for this compound?
Conduct dose-response studies across models to identify pharmacokinetic discrepancies (e.g., bioavailability differences). Use microdialysis or LC-MS/MS to measure tissue-specific drug concentrations. Statistically analyze data using ANOVA or mixed-effects models to account for variability in tumor xenograft responses .
Q. What experimental designs are suitable for studying this compound’s molecular mechanisms in kinase inhibition?
Employ kinase activity assays (e.g., ADP-Glo™) to measure IC50 values. Pair with Western blotting to assess downstream signaling (e.g., phosphorylation of target proteins). For in vivo validation, use transgenic models (e.g., BCR-ABL-driven leukemias) and correlate tumor regression with biomarker modulation .
Q. How should degradation products of this compound be identified and quantified during stability studies?
Perform forced degradation under acidic, basic, oxidative, and thermal conditions. Use LC-MS to identify degradation byproducts and quantify them via validated HPLC methods. Establish degradation pathways (e.g., hydrolysis of mesylate groups) and refine storage recommendations (e.g., desiccated, 4°C) .
Q. What statistical approaches resolve variability in preclinical data for this compound’s anticancer activity?
Apply multivariate analysis to distinguish biological variability from methodological noise. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for IC50 values. For in vivo studies, power analysis ensures adequate sample sizes to detect ≥50% tumor growth inhibition .
Q. How can radiolabeling challenges with this compound be overcome for pharmacokinetic imaging studies?
Avoid mesylate precursors prone to cyclization. Instead, explore alternative labeling strategies (e.g., isotopic exchange with <sup>18</sup>F or <sup>11</sup>C). Validate radiochemical purity via radio-HPLC and confirm stability in physiological buffers over 4–6 hours .
Q. What strategies improve the translational relevance of this compound studies for clinical trials?
Align preclinical dosing (e.g., 50 mg/kg/day in mice) with human equivalent doses using body surface area scaling. Incorporate pharmacodynamic biomarkers (e.g., plasma cytokine levels) in xenograft models to bridge preclinical and clinical endpoints. Collaborate with clinicians to design phase I trials based on preclinical safety margins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
